

Spectroscopic Analysis of Barium Bromate: A Technical Guide

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Compound of Interest

Compound Name: Barium bromate

CAS No.: 13967-90-3

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This technical guide provides an in-depth overview of the spectroscopic analysis of **barium bromate** ($\text{Ba}(\text{BrO}_3)_2$), with a focus on its hydrated form, **barium bromate monohydrate** ($\text{Ba}(\text{BrO}_3)_2 \cdot \text{H}_2\text{O}$). This document details the crystallographic structure, vibrational modes, and experimental protocols for spectroscopic characterization, presenting quantitative data in a clear, tabular format.

Introduction

Barium bromate is an inorganic salt composed of a barium cation (Ba^{2+}) and two bromate anions (BrO_3^-). It is a white crystalline solid with oxidizing properties.^[1] The monohydrate form is of particular interest due to its well-defined crystal structure, which is crucial for the interpretation of its spectroscopic properties. Understanding the vibrational characteristics of **barium bromate** is essential for quality control, material identification, and for predicting its behavior in various chemical environments.

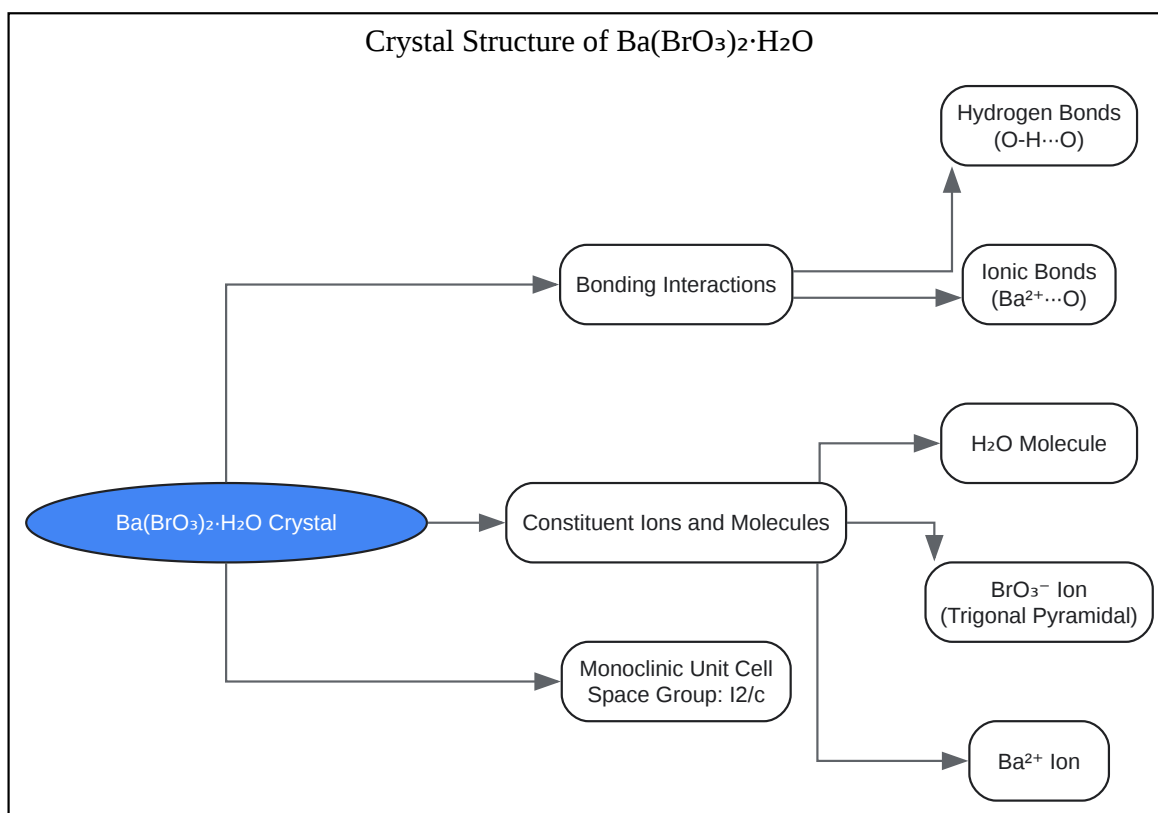
Crystal Structure of Barium Bromate Monohydrate

Barium bromate monohydrate crystallizes in the monoclinic system with the space group $I2/c$. This centrosymmetric space group has implications for the vibrational spectra, particularly regarding the mutual exclusion principle of infrared and Raman active modes.[2]

Table 1: Crystallographic Data for **Barium Bromate** Monohydrate ($Ba(BrO_3)_2 \cdot H_2O$)[2]

Parameter	Value
Crystal System	Monoclinic
Space Group	$I2/c$
a	9.0696(10) Å
b	7.8952(9) Å
c	9.6295(8) Å
β	93.26(1)°
Volume (V)	688.4(2) Å ³
Z	4
Calculated Density (D _x)	3.966 g/cm ³

The structure consists of Ba^{2+} ions, BrO_3^- ions, and water molecules linked through a network of ionic and hydrogen bonds. The barium atom is coordinated to eleven oxygen atoms from both the bromate ions and the water molecule. The bromate ion has a trigonal pyramidal geometry (C_{3v} symmetry in its free state), and the water molecule is involved in hydrogen bonding within the crystal lattice.[2]



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Logical relationship of the crystal structure of **barium bromate** monohydrate.

Vibrational Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations within a crystal. These vibrations are specific to the functional groups present (in this case, the bromate ion and water molecule) and their local environment.

Vibrational Modes of the Bromate Ion

The free bromate ion (BrO_3^-) with C_{3v} symmetry has four fundamental vibrational modes:

- ν_1 (A_1): Symmetric stretching

- ν_2 (A_1): Symmetric bending (umbrella mode)
- ν_3 (E): Asymmetric stretching
- ν_4 (E): Asymmetric bending

All four modes are both Raman and IR active for a free ion. However, in the crystalline environment of **barium bromate** monohydrate, the site symmetry of the bromate ion is lower than C_{3v} , which can lead to the splitting of the degenerate E modes and changes in the activity of the vibrational modes.

Vibrational Modes of Water

The water molecule has three fundamental vibrational modes:

- ν_1 : Symmetric stretching
- ν_2 : Bending
- ν_3 : Asymmetric stretching

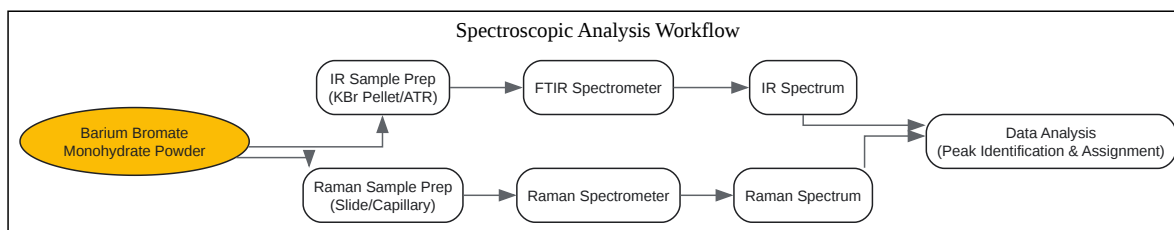
In the solid state, additional bands corresponding to librational modes (restricted rotations) of the water molecule can be observed in the low-frequency region of the spectra. The positions of the stretching and bending modes are sensitive to the strength of hydrogen bonding.

Experimental Protocols

Sample Preparation

Barium bromate monohydrate is typically a crystalline powder. For spectroscopic analysis, minimal sample preparation is required.

- For Raman Spectroscopy: A small amount of the powder can be placed on a microscope slide or packed into a capillary tube. For micro-Raman analysis, individual crystals can be isolated.
- For Infrared Spectroscopy: The powder is typically mixed with a dry IR-transparent matrix, such as potassium bromide (KBr), and pressed into a thin pellet. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the powder can be directly placed on the ATR crystal.



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General experimental workflow for the spectroscopic analysis of **barium bromate**.

Instrumentation

- Raman Spectroscopy: A typical setup includes a laser excitation source (e.g., 532 nm or 785 nm), a sample illumination and collection system (often a microscope), a spectrometer (with a diffraction grating), and a sensitive detector (e.g., a CCD camera).
- Infrared Spectroscopy: A Fourier Transform Infrared (FTIR) spectrometer is commonly used. It consists of a broadband IR source, a Michelson interferometer, a sample compartment, and an IR detector (e.g., DTGS or MCT).

Spectroscopic Data and Interpretation

While a comprehensive, published vibrational analysis specifically for **barium bromate monohydrate** is not readily available in the searched literature, data from analogous compounds, such as thorium bromate hydrate, can provide expected ranges for the vibrational frequencies.

Table 2: Expected Vibrational Modes and Approximate Frequency Ranges for **Barium Bromate Monohydrate**

Vibrational Mode	Description	Expected Wavenumber (cm ⁻¹)	Technique
$\nu(\text{OH})$	Water O-H stretching	3000 - 3600	IR, Raman
$\delta(\text{HOH})$	Water H-O-H bending	1600 - 1650	IR
$\nu_3(\text{BrO}_3^-)$	Asymmetric Br-O stretching	~800 - 850	IR, Raman
$\nu_1(\text{BrO}_3^-)$	Symmetric Br-O stretching	~780 - 800	IR, Raman
$\nu_2(\text{BrO}_3^-)$	Symmetric bending	~400 - 450	IR, Raman
$\nu_4(\text{BrO}_3^-)$	Asymmetric bending	~350 - 400	IR, Raman
Librations(H ₂ O)	Water librational modes	< 1000	IR, Raman
Lattice Modes	Ba-O and other lattice vibrations	< 300	IR, Raman

Note: The exact peak positions and their activities (IR vs. Raman) will be influenced by the crystal structure and intermolecular interactions. The splitting of degenerate modes is expected due to the crystal field effects.

Conclusion

The spectroscopic analysis of **barium bromate** monohydrate provides valuable insights into its structural and bonding characteristics. The monoclinic crystal structure with a centrosymmetric space group suggests that the IR and Raman spectra will be mutually exclusive to some extent. The vibrational spectra are dominated by the internal modes of the bromate ion and the water of hydration, with their frequencies influenced by the crystalline environment and hydrogen bonding. This technical guide provides a framework for the experimental approach and data interpretation for the spectroscopic characterization of **barium bromate**. Further experimental work is required to obtain and assign the specific vibrational frequencies for this compound.

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References

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